1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodo-2,4(1H,3H)-pyrimidinedione

Catalog No.
S14668893
CAS No.
M.F
C23H18FIN2O7
M. Wt
580.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabin...

Product Name

1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodo-2,4(1H,3H)-pyrimidinedione

IUPAC Name

[3-benzoyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate

Molecular Formula

C23H18FIN2O7

Molecular Weight

580.3 g/mol

InChI

InChI=1S/C23H18FIN2O7/c24-17-18(34-22(30)14-9-5-2-6-10-14)16(12-32-21(29)13-7-3-1-4-8-13)33-20(17)27-11-15(25)19(28)26-23(27)31/h1-11,16-18,20H,12H2,(H,26,28,31)

InChI Key

FBENGCVQLDKVAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)I)F)OC(=O)C4=CC=CC=C4

1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodo-2,4(1H,3H)-pyrimidinedione is a complex nucleoside derivative characterized by the presence of a 2-deoxy-2-fluoro-beta-D-arabinofuranosyl moiety. This compound features a pyrimidinedione structure substituted with an iodine atom at the 5-position and two benzoyl groups at the 3 and 5 positions of the sugar moiety. The incorporation of a fluorine atom enhances its biological activity and stability compared to its non-fluorinated counterparts.

The synthesis of this compound typically involves several key reactions:

  • Formation of the Sugar Moiety: The reaction begins with the synthesis of 2-deoxy-2-fluoro-beta-D-arabinofuranose, which can be achieved through the treatment of 1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose with a fluorinating agent such as DAST (Diethylaminosulfur trifluoride) in an organic solvent like dichloromethane .
  • Benzoylation: The hydroxyl groups on the sugar are protected by benzoylation, which involves reacting the sugar with benzoyl chloride in the presence of a base such as pyridine. This step is crucial for protecting reactive sites during subsequent reactions.
  • Formation of the Pyrimidinedione: The final step involves coupling the protected sugar with a pyrimidinedione precursor, typically achieved through nucleophilic substitution or condensation reactions .

The compound exhibits significant antiviral activity, particularly against various strains of viruses due to its structural similarity to natural nucleosides. The presence of the fluorine atom enhances its affinity for viral polymerases, making it a potential candidate for antiviral therapies. Studies have shown that derivatives of this compound can inhibit viral replication effectively .

The synthesis methods for this compound can be summarized as follows:

  • Preparation of 2-Deoxy-2-fluoro-beta-D-arabinofuranose:
    • React 1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose with DAST in dichloromethane.
    • Purify via silica gel chromatography.
  • Benzoylation:
    • Treat the resulting sugar with benzoyl chloride and pyridine.
  • Coupling Reaction:
    • Combine the benzoylated sugar with a pyrimidinedione derivative in an appropriate solvent under reflux conditions.
  • Purification:
    • Use column chromatography to isolate and purify the final product .

This compound has several applications in medicinal chemistry and virology:

  • Antiviral Drug Development: Its structural properties make it suitable for development as an antiviral agent targeting RNA viruses.
  • Research Tool: It serves as a valuable tool for studying nucleoside analogs and their interactions with viral enzymes.
  • Potential Prodrug: As a prodrug, it may enhance bioavailability and therapeutic efficacy compared to parent compounds .

Interaction studies reveal that this compound interacts with viral polymerases and other nucleic acid-binding proteins. Its fluorinated structure allows for enhanced binding affinity compared to non-fluorinated analogs. In vitro studies have demonstrated that it can effectively compete with natural substrates for binding sites on viral enzymes, leading to inhibition of viral replication .

Several compounds exhibit structural similarities to 1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodo-2,4(1H,3H)-pyrimidinedione:

Compound NameStructureBiological Activity
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracilSimilar sugar moietyAntiviral activity against RNA viruses
1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)thymineSimilar structure with thymine baseAntiviral properties; used in cancer therapy
ClofarabineFluorinated nucleoside analogAntineoplastic activity; used in leukemia treatment

Uniqueness

The uniqueness of 1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodo-2,4(1H,3H)-pyrimidinedione lies in its specific combination of structural features that enhance its biological activity while providing stability against enzymatic degradation. The introduction of iodine at the 5-position further differentiates it from other similar compounds, potentially enhancing its pharmacological profile.

XLogP3

3.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

580.01428 g/mol

Monoisotopic Mass

580.01428 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

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